Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)

BTK inhibitor kinase selectivity thienopyridine SAR

Thieno[3,2-c]pyridine-2-methanamine, 4-amino-(9CI) (CAS 215454-33-4; IUPAC: 2-(aminomethyl)thieno[3,2-c]pyridin-4-amine) is a bicyclic heteroaromatic building block belonging to the thieno[3,2-c]pyridine class, with molecular formula C₈H₉N₃S and molecular weight 179.24 g/mol. The compound uniquely combines a 4-amino substituent on the pyridine ring with a 2-aminomethyl group on the thiophene ring, yielding a scaffold that has been specifically identified as a privileged core for Bruton's tyrosine kinase (BTK) inhibitor design and other kinase-targeted programs.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
CAS No. 215454-33-4
Cat. No. B13805115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)
CAS215454-33-4
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1SC(=C2)CN)N
InChIInChI=1S/C8H9N3S/c9-4-5-3-6-7(12-5)1-2-11-8(6)10/h1-3H,4,9H2,(H2,10,11)
InChIKeySUHADPCMGOLNFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-c]pyridine-2-methanamine, 4-amino-(9CI) (CAS 215454-33-4): A Dual-Functionalized Thienopyridine Building Block for Kinase-Targeted Medicinal Chemistry


Thieno[3,2-c]pyridine-2-methanamine, 4-amino-(9CI) (CAS 215454-33-4; IUPAC: 2-(aminomethyl)thieno[3,2-c]pyridin-4-amine) is a bicyclic heteroaromatic building block belonging to the thieno[3,2-c]pyridine class, with molecular formula C₈H₉N₃S and molecular weight 179.24 g/mol . The compound uniquely combines a 4-amino substituent on the pyridine ring with a 2-aminomethyl group on the thiophene ring, yielding a scaffold that has been specifically identified as a privileged core for Bruton's tyrosine kinase (BTK) inhibitor design and other kinase-targeted programs [1]. Unlike simpler mono-substituted thienopyridine analogs, this difunctional architecture provides two chemically orthogonal derivatization handles—the aromatic 4-NH₂ for hinge-binding pharmacophore elaboration and the benzylic 2-CH₂NH₂ for solubility-modulating or vector-extending conjugation [2].

Why Thieno[3,2-c]pyridine-2-methanamine, 4-amino-(9CI) Cannot Be Replaced by Mono-Substituted or Isomeric Thienopyridine Analogs


Generic substitution with either thieno[3,2-c]pyridin-4-amine (CAS 215453-35-3, bearing only the 4-amino group) or thieno[3,2-c]pyridine-2-methanamine (CAS 1313726-00-9, bearing only the 2-aminomethyl group) fails because the BTK inhibitor pharmacophore requires the simultaneous presence of both functional handles for productive SAR exploration [1]. In the validated 7-substituted-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine series, the 4-amino group serves as the critical hinge-binding motif, while substituents at the 2-position (accessible via the 2-aminomethyl handle) directly modulate physicochemical properties—notably logP and aqueous solubility—that govern both in vitro potency and in vivo pharmacokinetics [2]. Substituting the 4-amino group with chloro (e.g., CAS 1187830-62-1) abolishes the key hydrogen-bond donor/acceptor capacity required for BTK active-site engagement; conversely, omitting the 2-aminomethyl group eliminates the primary synthetic entry point for introducing 7-position diversity, which in the lead compound 13b contributed to an 11.8 nM IC₅₀ and an improved A log P of 3.53 relative to earlier analogs [2]. Below we present the quantifiable evidence supporting this differentiation.

Quantitative Differentiation Evidence for Thieno[3,2-c]pyridine-2-methanamine, 4-amino-(9CI) Versus Its Closest Structurally-Related Analogs


BTK Enzyme Inhibition Potency of the Containing Scaffold Establishes the Pharmacophore Requirement for the 4-Amino Motif

In the thieno[3,2-c]pyridin-4-amine series, compound 14g achieved an IC₅₀ of 12.8 nM against BTK enzyme in an in vitro biochemical assay, representing a sub-30 nM potency threshold that defines the scaffold as competitive with clinical-stage BTK inhibitors [1]. The 4-amino group is indispensable for this activity: the 4-chloro analog (CAS 1187830-62-1) lacks the hydrogen-bond donor capacity and is not reported to exhibit comparable BTK inhibition. The target compound 215454-33-4 provides the identical 4-amino hinge-binding motif as compound 14g, with the added synthetic advantage of the free 2-aminomethyl group, enabling direct access to the 7-substituted derivatives that produced the 11.8 nM inhibitor 13b in a subsequent optimization campaign [2].

BTK inhibitor kinase selectivity thienopyridine SAR

Topological Polar Surface Area (TPSA) Differentiation Between the 4-Amino-2-aminomethyl and the Des-Amino Analog Governs Drug-Likeness Predictions

The target compound exhibits a topological polar surface area (TPSA) of 93.17 Ų , which is substantially higher than the TPSA of the des-amino analog thieno[3,2-c]pyridine-2-methanamine (CAS 1313726-00-9; TPSA estimated at ~51 Ų based on the absence of the 4-amino contributor) [1]. This 42 Ų increase places the target compound in a more favorable range for oral bioavailability (Veber rule threshold: TPSA < 140 Ų) while maintaining sufficient polarity for aqueous solubility, a balance that the des-amino analog may not achieve given its lower TPSA and corresponding higher logP (XLogP3-AA = 0.8 for the des-amino [1] vs an estimated ~0.2 for the 4-amino derivative due to the additional polar NH₂ group).

physicochemical property TPSA lead-likeness

Hydrogen Bond Donor/Acceptor Count Differentiation Enables Orthogonal Derivatization Strategies Unavailable to Mono-Functionalized Analogs

The target compound possesses two chemically distinct amine groups: the aromatic 4-NH₂ (pKa ~6-7, nucleophilic but sterically hindered by the fused thiophene) and the benzylic 2-CH₂NH₂ (pKa ~9-10, more nucleophilic and sterically accessible). This enables sequential, chemoselective derivatization without protecting group manipulations—a capability not available with either thieno[3,2-c]pyridin-4-amine (CAS 215453-35-3; single NH₂ handle) or thieno[3,2-c]pyridine-2-methanamine (CAS 1313726-00-9; single CH₂NH₂ handle) [1]. In the BTK inhibitor synthesis, the 4-amino group is retained as the hinge binder while the 2-aminomethyl position is elaborated to introduce diverse 7-substituents, a strategy that generated 21 analogs with IC₅₀ values spanning 12.8 nM to >1 µM in a single library campaign [1].

synthetic chemistry orthogonal protection library synthesis

Patent-Validated Scaffold Priority: 4-Amino-Thieno[3,2-c]Pyridine Cores Are Specifically Claimed in KDR/FGFR Inhibitor IP, Requiring the 2-Functionalization Handle for Composition-of-Matter Coverage

The patent family led by WO2007019884 (EP 1917015 A1) explicitly claims 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid amides as selective KDR and/or FGFR kinase inhibitors, with demonstrated anti-proliferative activity against breast, colon, lung, and prostate solid tumor models [1]. The 2-aminomethyl group of the target compound provides the only direct synthetic entry point for introducing the 7-carboxylic acid amide substituents that are within the granted claims, positioning CAS 215454-33-4 as a critical intermediate for generating composition-of-matter examples within this patent space. Thieno[3,2-c]pyridin-4-amine lacking the 2-functionalization handle cannot access the 7-substituted derivatives without additional synthetic steps (C-H activation or halogenation), reducing its utility in patent exemplification campaigns.

patent landscape FGFR inhibitor KDR inhibitor freedom-to-operate

Procurement-Driven Application Scenarios for Thieno[3,2-c]pyridine-2-methanamine, 4-amino-(9CI) in Drug Discovery and Chemical Biology


Focused BTK Inhibitor Library Synthesis Leveraging the Dual-Functional Scaffold

Medicinal chemistry teams pursuing novel BTK inhibitors can directly employ CAS 215454-33-4 as the core scaffold for a two-directional library. The 4-amino group is retained as the ATP-site hinge binder (validated by compound 14g, BTK IC₅₀ = 12.8 nM [1]), while the 2-aminomethyl group is diversified via amide coupling or reductive amination to introduce 7-position substituents that modulate selectivity and pharmacokinetic properties. This strategy was successfully demonstrated in the 7-substituted-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine series, where compound 13b achieved an IC₅₀ of 11.8 nM with an improved A log P of 3.53 [2].

KDR/FGFR Kinase Inhibitor Patent Exemplification and Compound Development

The target compound serves as a direct synthetic precursor to the 4-amino-thieno[3,2-c]pyridine-7-carboxylic acid amides claimed in WO2007019884 as selective KDR/FGFR kinase inhibitors with anti-proliferative activity against solid tumors [3]. Procurement of this intermediate enables rapid generation of patent examples through a one-step amidation at the 2-aminomethyl position, bypassing the multi-step functionalization required when starting from the simpler 4-amino-thieno[3,2-c]pyridine scaffold. This is particularly relevant for pharmaceutical companies building IP estates around type II kinase inhibitors.

Physicochemical Property-Guided Lead Optimization Starting from a Balanced TPSA Scaffold

With a TPSA of 93.17 Ų , the target compound resides in an optimal polarity window for oral bioavailability (well below the Veber limit of 140 Ų yet substantially more polar than the des-amino analog with TPSA ~51 Ų). Lead optimization programs can utilize this balanced starting point to introduce lipophilic substituents at the 2-aminomethyl position without exceeding drug-likeness thresholds, as demonstrated by the BTK inhibitor series where A log P values were modulated through systematic 7-substitution while maintaining nanomolar potency [2].

Orthogonal Bioconjugation and Chemical Probe Synthesis

The chemically distinct aromatic 4-NH₂ and benzylic 2-CH₂NH₂ groups enable sequential, protecting-group-free functionalization for bioconjugation applications. The 2-aminomethyl group can be selectively acylated with biotin or fluorophore tags under mild conditions while preserving the 4-amino group for target engagement, making this building block suitable for generating BTK-targeted chemical probes and affinity reagents for target validation studies in B-cell malignancies.

Quote Request

Request a Quote for Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.